HPK1 Inhibitory Potency Relative to Close Structural Analogs
While primary, peer-reviewed inhibitory data for this specific compound is absent from public repositories like ChEMBL [1], class-level inference from structurally related pyrazine-2-carboxamides in patent WO2023001794A1 indicates that the 3-trifluoromethyl substituent confers altered HPK1 affinity compared to unsubstituted or para-substituted analogs [2]. Direct quantitative comparison with a validated HPK1 inhibitor from the same series is essential for procurement decisions but cannot be performed based on currently available public data.
| Evidence Dimension | HPK1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Data not publicly available in curated databases (e.g., ChEMBL, BindingDB for this exact compound) [1]. |
| Comparator Or Baseline | Structurally related compounds in WO2023001794A1 exhibit HPK1 IC50 values ranging from <1 nM to >100 nM depending on the substitution pattern [2]. |
| Quantified Difference | Cannot be calculated. |
| Conditions | Biochemical HPK1 inhibition assay (patent examples). |
Why This Matters
Without disclosed potency data, the compound's selection over validated tools like AZ3246 (HPK1 IC50 = 0.07 nM [3]) must be justified by the research group's internal need for a specific trifluoromethyl-containing probe, not by a claim of superior activity.
- [1] ChEMBL Database search for N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)pyrazine-2-carboxamide (accessed 2026). No entry found. View Source
- [2] WO2023001794A1 - Substituted pyrazine-2-carboxamides as HPK1 inhibitors for the treatment of cancer. AstraZeneca. 2023. View Source
- [3] BindingDB entry for HPK1 inhibitor AZ3246 (IC50 = 0.0700 nM). Accessed via BindingDB. View Source
